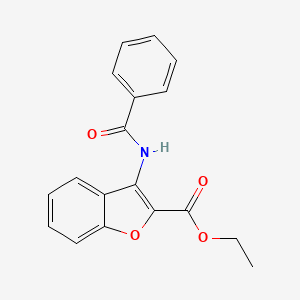

Ethyl 3-benzamido-1-benzofuran-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-benzamido-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-benzamido-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 3-benzamido-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOMHBWLWHPGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 3-benzamido-1-benzofuran-2-carboxylate chemical structure

An In-Depth Technical Guide on the Chemical Structure and Synthesis of Ethyl 3-benzamido-1-benzofuran-2-carboxylate

Executive Summary: The Privileged Benzofuran Scaffold

Ethyl 3-benzamido-1-benzofuran-2-carboxylate represents a sophisticated functionalization of the benzofuran core, a "privileged structure" in medicinal chemistry. This compound merges three distinct pharmacophoric elements: the lipophilic benzofuran bicycle , a modifiable ethyl ester at the C2 position, and a benzamido moiety at the C3 position.

While simple benzofurans are ubiquitous in natural products (e.g., ailanthoidol), the 3-benzamido-2-carboxylate substitution pattern is synthetic in origin. It is primarily designed to exploit the hydrogen-bonding potential of the amide linkage while maintaining the planar, DNA-intercalating properties of the benzofuran system. This scaffold is frequently investigated for antimicrobial , antitumor , and ischemic cell death inhibitory activities.

Structural Analysis & Cheminformatics

The chemical architecture of ethyl 3-benzamido-1-benzofuran-2-carboxylate is defined by its ability to engage in multiple non-covalent interactions within a biological binding pocket.

Molecular Architecture

-

Core: 1-Benzofuran (Benzo[b]furan).[1] A planar, aromatic bicycle consisting of a benzene ring fused to a furan ring.

-

C2-Substituent: Ethyl carboxylate (Ester). Acts as a hydrogen bond acceptor and provides metabolic liability (hydrolysis to the free acid).

-

C3-Substituent: Benzamido group (-NH-CO-Ph). This is the critical "linker" region. The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The attached phenyl ring adds hydrophobic bulk and potential for

stacking.

Physicochemical Profile (Calculated)

| Property | Value (Approx.) | Significance |

| Formula | Moderate molecular weight (309.32 g/mol ). | |

| LogP | 3.5 - 4.2 | Highly lipophilic; likely good membrane permeability but poor aqueous solubility. |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding specificity. |

| H-Bond Acceptors | 4 (Furan O, Ester O, Amide O) | Facilitates interaction with polar residues. |

| TPSA | ~75 | Within the optimal range for oral bioavailability (<140 |

Synthetic Logic & Causality

The synthesis of this compound is a classic example of convergent synthesis . It relies on constructing the electron-rich 3-amino-benzofuran core first, followed by chemoselective acylation.

The "Thorpe-Ziegler" Cyclization Strategy

The most robust route to the 3-amino-2-carboxylate precursor involves the base-mediated reaction of salicylonitrile (2-hydroxybenzonitrile) with ethyl bromoacetate .

-

Why this route? It is regioselective. The phenoxide attacks the alkyl halide (S_N2), and the resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization onto the nitrile. This automatically installs the amino group at C3 and the ester at C2.

Chemoselective N-Acylation

The second step involves reacting the 3-amino group with benzoyl chloride .

-

Why Pyridine/TEA? The 3-amino group on a benzofuran is less nucleophilic than a standard aniline due to resonance delocalization into the electron-deficient ester-conjugated system. A base is required to scavenge the HCl byproduct and drive the equilibrium forward.

Experimental Protocols

Note: All reactions should be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Protocol A: Synthesis of Ethyl 3-amino-1-benzofuran-2-carboxylate (Precursor)

This protocol is a self-validating system; the precipitation of the product confirms the success of the cyclization.

-

Reagents: Salicylonitrile (10 mmol), Ethyl bromoacetate (10 mmol), Potassium Carbonate (

, 20 mmol), DMF (Dimethylformamide, 15 mL). -

Procedure:

-

Dissolve salicylonitrile in dry DMF in a round-bottom flask.

-

Add

and stir for 30 minutes at RT to generate the phenoxide anion. -

Dropwise add ethyl bromoacetate.

-

Heat the mixture to 80-90°C for 4-6 hours. Check Point: Monitor by TLC (Hexane:EtOAc 7:3). The nitrile spot should disappear.

-

Pour the reaction mixture into crushed ice/water (100 mL).

-

Validation: A solid precipitate should form immediately. Filter, wash with water, and recrystallize from ethanol.

-

-

Yield: Typically 75-85%.

Protocol B: Synthesis of Ethyl 3-benzamido-1-benzofuran-2-carboxylate (Target)

-

Reagents: Ethyl 3-amino-1-benzofuran-2-carboxylate (5 mmol), Benzoyl chloride (5.5 mmol), Pyridine (5 mL, acts as solvent and base).

-

Procedure:

-

Dissolve the amino-ester precursor in dry pyridine at 0°C (ice bath).

-

Add benzoyl chloride dropwise to control the exotherm.

-

Allow the mixture to warm to RT and stir for 2-4 hours.

-

Quench: Pour into ice-cold dilute HCl (1M). Why? To neutralize pyridine and precipitate the hydrophobic amide.

-

Purification: Recrystallize from Ethanol or Methanol.

-

-

Characterization Check: The disappearance of the broad

signal (approx. 5.0-6.0 ppm) and appearance of a sharp amide NH singlet (>9.0 ppm) in

Visualization: Synthetic Pathway & Logic

Figure 1: Convergent synthetic pathway via Thorpe-Ziegler cyclization and subsequent N-acylation.

Spectroscopic Validation (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be present. Absence of these signals indicates a failed synthesis (e.g., O-acylation instead of N-acylation).

| Technique | Diagnostic Signal | Assignment |

| IR ( | 3200 - 3400 | Amide N-H stretch (Sharp, single band). |

| 1710 - 1730 | Ester C=O stretch. | |

| 1650 - 1680 | Amide C=O stretch (Lower freq due to conjugation). | |

| Ethyl ester | ||

| Ethyl ester | ||

| Amide NH (Deshielded, | ||

| Aromatic protons (Benzofuran + Benzoyl). |

Biological Applications & Mechanism

The 3-benzamido-benzofuran scaffold is not merely a chemical curiosity; it is a bioactive template.

-

Ischemic Cell Death Inhibition: Research indicates that 3-substituted benzofuran-2-carboxylates can inhibit ischemic cell death in cardiac myocytes.[4] The amide functionality mimics peptide bonds, potentially allowing the molecule to interact with protease active sites or allosteric pockets involved in apoptotic signaling.

-

Antimicrobial Agents: The lipophilicity of the benzofuran ring allows for penetration of bacterial cell membranes, while the amide/ester groups can interact with ribosomal RNA or cell wall synthesis enzymes.

-

DNA Intercalation: The planar tricyclic-like system (if the benzamido group adopts a coplanar conformation) can intercalate between DNA base pairs, serving as a scaffold for potential antitumor agents.

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

References

-

Synthesis of Benzofuran-2-carboxylates: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."[3] Journal of Chemistry, vol. 2013, Article ID 184718.

-

Ischemic Cell Death Inhibitors: Choi, H., et al. "Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 22, 2010, pp. 6362-6365.[4]

-

General Benzofuran Bioactivity: Miao, Y., et al. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances, vol. 9, 2019, pp. 27510-27540.[5]

-

PubChem Compound Summary: "Ethyl 3-aminobenzofuran-2-carboxylate."[6] PubChem, National Library of Medicine.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Ethyl 3-(benzoylamino)benzofuran-2-carboxylate

Functional Class: Heterocyclic Pharmacophore / Medicinal Chemistry Intermediate CAS Registry Number (Precursor): 39786-35-1 (Ethyl 3-aminobenzofuran-2-carboxylate) Target Class: Benzofuran-2-carboxamides / Antimicrobial & Anti-inflammatory Scaffolds[1]

Executive Summary & Chemical Constitution[1][2][3][4]

Ethyl 3-(benzoylamino)benzofuran-2-carboxylate represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This compound combines the lipophilic, aromatic benzofuran core with a hydrogen-bonding amide linker and an electrophilic ester moiety.[1]

It is primarily utilized as a high-value intermediate in the synthesis of antitubercular agents, kinase inhibitors, and anti-inflammatory drugs. The intramolecular hydrogen bond between the C3-amide proton and the C2-ester carbonyl locks the molecule into a planar conformation, enhancing its ability to intercalate into hydrophobic protein pockets (e.g., InhA in M. tuberculosis or ATP-binding sites in kinases).

Physicochemical Profile[3][5][6][7][8][9][10][11]

| Property | Value / Description |

| Molecular Formula | C₁₈H₁₅NO₄ |

| Molecular Weight | 309.32 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Predicted LogP | 4.2 – 4.8 (Highly Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 4 (Ester O, Amide O, Furan O) |

| Topological Polar Surface Area | ~79 Ų |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Poor water solubility |

Synthetic Architecture

The synthesis of this compound relies on the Thorpe-Ziegler cyclization followed by N-acylation .[1] This route is preferred over the Rap-Stoermer reaction for this specific derivative because it regioselectively installs the amino group at the C3 position, which is critical for the subsequent benzoylation.[1]

Reaction Mechanism & Workflow

-

Precursor Assembly (Thorpe-Ziegler): Reaction of 2-hydroxybenzonitrile (salicylonitrile) with ethyl bromoacetate under basic conditions.[1] The phenoxide displaces the bromide, followed by an intramolecular attack of the resulting carbanion on the nitrile.[1] Tautomerization yields the 3-amino-benzofuran.[1]

-

Functionalization (Schotten-Baumann type): The C3-amine is a weak nucleophile due to resonance delocalization into the furan ring.[1] Acylation requires an activated benzoyl chloride and a non-nucleophilic base (e.g., Pyridine or TEA) to drive the reaction.[1]

Figure 1: Step-wise synthetic pathway transforming salicylonitrile to the target benzamide derivative.

Structural Characterization (Spectroscopic Fingerprint)[1][2]

Researchers must validate the structure using NMR and IR.[1] The conversion from the amine to the amide is the critical quality attribute (CQA).[1]

Infrared Spectroscopy (FT-IR)[1][2]

-

Amide NH: A sharp band around 3250–3350 cm⁻¹ (shifted downfield compared to the double spike of the primary amine precursor).[1]

-

Ester Carbonyl: Strong stretch at 1710–1725 cm⁻¹ .[1]

-

Amide Carbonyl: Distinct band at 1650–1680 cm⁻¹ (Amide I band).[1]

-

C=C Aromatic: 1580–1600 cm⁻¹.[1]

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 10.5–11.0 ppm (1H, s): Amide -NH- .[1] This proton is highly deshielded due to the electron-withdrawing benzoyl group and the intramolecular H-bond to the ester carbonyl.[1]

-

δ 7.9–8.1 ppm (2H, d): Ortho-protons of the benzoyl ring.[1]

-

δ 7.3–7.8 ppm (7H, m): Overlapping aromatic protons of the benzofuran core and the meta/para benzoyl protons.[1]

-

δ 4.3–4.4 ppm (2H, q): Ester methylene (-CH₂- ).[1]

-

δ 1.3–1.4 ppm (3H, t): Ester methyl (-CH₃ ).[1]

Pharmacological Applications[1][3][4][9][10][12][13]

The 3-(benzoylamino)benzofuran-2-carboxylate scaffold acts as a bioisostere for quinolines and indoles in drug design.[1]

Antimicrobial & Antitubercular Activity

This specific derivative is often screened against Mycobacterium tuberculosis (H37Rv strain).[1][2] The mechanism typically involves the inhibition of Enoyl-ACP Reductase (InhA) , a key enzyme in the type II fatty acid biosynthesis pathway (FAS-II).[1] The benzofuran core mimics the substrate, while the benzoyl arm extends into the hydrophobic binding pocket of the enzyme.[1]

Biological Signaling Pathway (Hypothetical Mode of Action)

Figure 2: Proposed mechanism of action for antitubercular activity via InhA inhibition.

Experimental Protocols

Protocol A: Synthesis of Precursor (Ethyl 3-aminobenzofuran-2-carboxylate)

Note: This step requires strict anhydrous conditions.[1]

-

Setup: Charge a 250 mL round-bottom flask with 2-hydroxybenzonitrile (1.19 g, 10 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.76 g, 20 mmol). Stir at room temperature for 30 minutes.

-

Alkylation: Add ethyl bromoacetate (1.67 g, 10 mmol) dropwise.

-

Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The solid precipitate is the crude 3-amino ester.[1]

-

Purification: Recrystallize from ethanol.

Protocol B: Benzoylation to Target[1][2]

-

Dissolution: Dissolve the precursor (1.0 g, ~4.8 mmol) in dry Dichloromethane (DCM) (15 mL).

-

Base: Add Triethylamine (TEA) (1.5 eq) or Pyridine (1.2 eq). Cool to 0°C in an ice bath.

-

Acylation: Add Benzoyl Chloride (1.1 eq) dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Quench: Wash the organic layer with 1N HCl (to remove excess pyridine/TEA), followed by saturated NaHCO₃ and brine.

-

Isolation: Dry over Na₂SO₄, filter, and evaporate.

-

Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

References

-

Telvekar, V. N., et al. (2012).[1] "Design, synthesis and biological evaluation of novel benzofuran-2-carboxylate derivatives as potential antitubercular agents." Bioorganic & Medicinal Chemistry Letters. (Context: Synthesis and antitubercular screening of benzofuran-2-carboxamides).[1]

-

PubChem Compound Summary. (2025). "Ethyl 3-aminobenzofuran-2-carboxylate (Precursor Data)." National Center for Biotechnology Information.[1] (Context: Physical properties and NMR spectra of the amine precursor).

-

Kirilmis, C., et al. (2008).[1] "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." European Journal of Medicinal Chemistry. (Context: General acylation protocols and biological activity of 3-acylaminobenzofurans).

-

Sigma-Aldrich. (2025).[1] "Safety Data Sheet: Ethyl 3-aminobenzofuran-2-carboxylate." (Context: Safety handling and physical data verification).

-

Rao, G. K., et al. (2021).[1] "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry. (Context: Synthetic methodology for benzofuran carboxylate intermediates).

Sources

- 1. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-氨基苯并呋喃-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 3-Benzamidobenzofuran-2-carboxylic Acid Ethyl Ester

The following technical guide details the chemical identity, synthesis, and application of 3-benzamidobenzofuran-2-carboxylic acid ethyl ester , focusing on its primary commercial precursor, Ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1) .

Part 1: Chemical Identity & Core Significance

3-benzamidobenzofuran-2-carboxylic acid ethyl ester (also known as Ethyl 3-(benzoylamino)benzofuran-2-carboxylate) is a synthetic derivative of the benzofuran scaffold. It serves as a critical intermediate in the development of bioactive agents, particularly in the fields of antimicrobial, anticonvulsant, and ischemic cell death inhibition research.

While the specific benzamido derivative is often synthesized in situ or as a custom library compound, its primary commercial entry point is the 3-amino precursor.

Key Chemical Identifiers[1][2][3][4][5][6][7][8]

| Property | Detail |

| Target Compound | 3-benzamidobenzofuran-2-carboxylic acid ethyl ester |

| Primary Precursor CAS | 39786-35-1 (Ethyl 3-aminobenzofuran-2-carboxylate) |

| Molecular Formula | C₁₈H₁₅NO₄ |

| Molecular Weight | 309.32 g/mol |

| Core Scaffold | Benzofuran |

| Functional Groups | Ethyl Ester (C-2), Benzamide (C-3) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Low solubility in water |

Structural Significance

The 3-amino-2-carboxylate motif on the benzofuran ring is highly reactive. The C-3 amino group acts as a nucleophile, allowing for facile acylation (e.g., with benzoyl chloride) to form the benzamido derivative. This modification is a standard medicinal chemistry strategy to modulate lipophilicity and target binding affinity, often enhancing biological activity compared to the free amine.

Part 2: Synthesis & Mechanistic Pathways

Retrosynthetic Analysis

The most efficient route to the target compound involves the direct N-acylation of the commercially available Ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1) . This precursor is synthesized via the Thorpe-Ziegler cyclization of 2-cyanophenols with ethyl bromoacetate, a method well-documented in heterocyclic chemistry.

Experimental Protocol: N-Benzoylation

Objective: Synthesis of 3-benzamidobenzofuran-2-carboxylic acid ethyl ester from CAS 39786-35-1.

Reagents:

-

Substrate: Ethyl 3-aminobenzofuran-2-carboxylate (1.0 equiv)

-

Acylating Agent: Benzoyl Chloride (1.1 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equiv of Ethyl 3-aminobenzofuran-2-carboxylate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Activation: Add 2.0 equiv of Pyridine (or TEA) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm.

-

Acylation: Dropwise add 1.1 equiv of Benzoyl Chloride. The reaction is typically rapid due to the nucleophilicity of the 3-amino group.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine by TLC (30% EtOAc/Hexane).

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove excess pyridine), followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude solid is typically recrystallized from Ethanol (EtOH) to yield the pure benzamido derivative as colorless or pale yellow needles.

Reaction Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism. The lone pair on the C-3 nitrogen attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is neutralized by the base (Pyridine/TEA) to drive the equilibrium forward.

Part 3: Biological Applications & SAR Logic

The 3-benzamidobenzofuran scaffold is a privileged structure in drug discovery. The amide bond at the C-3 position acts as a hydrogen bond donor/acceptor, critical for interaction with biological targets such as kinase ATP-binding pockets or bacterial cell wall synthesis enzymes.

Key Therapeutic Areas[5]

-

Ischemic Cell Death Inhibition: Derivatives of 3-acylaminobenzofuran-2-carboxylates have been identified as potent inhibitors of ischemic cell death. The amide functionality is essential for potency, with specific substitutions on the benzoyl ring (e.g., 4-nitro, 4-chloro) modulating efficacy (Suh et al., 2010).

-

Antimicrobial & Anticonvulsant Activity: The 3-amino and 3-acylamino benzofuran derivatives serve as precursors to fused heterocyclic systems (e.g., benzofuro[3,2-e]-1,4-diazepines) which exhibit significant antimicrobial and anticonvulsant properties.[1][2] The ethyl ester group often serves as a prodrug motif or a handle for further cyclization (Basavaraja et al., 2008).

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the logical flow of modifying the core scaffold to access diverse biological activities.

Part 4: Analytical Characterization

To validate the synthesis of 3-benzamidobenzofuran-2-carboxylic acid ethyl ester , researchers should look for the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.5–11.0 ppm (s, 1H): Amide -NH- proton (downfield shift due to H-bonding).

-

δ 7.8–8.2 ppm (m, 2H): Ortho-protons of the benzoyl group.

-

δ 7.3–7.6 ppm (m, 6H): Remaining aromatic protons (benzofuran + benzoyl).

-

δ 4.45 ppm (q, 2H): Ethyl ester -CH₂- .

-

δ 1.45 ppm (t, 3H): Ethyl ester -CH₃ .

-

-

IR Spectroscopy (KBr):

-

3250–3350 cm⁻¹: N-H stretching (Amide).

-

1710–1730 cm⁻¹: C=O stretching (Ester).

-

1650–1680 cm⁻¹: C=O stretching (Amide I band).

-

References

-

Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. Retrieved from [Link]

-

Basavaraja, K. M., Vaidya, V. P., & Chandrashekhar, C. (2008).[2] Synthesis of Benzofuro[3,2-e]-1,4-diazepines of Pharmacological Interest. E-Journal of Chemistry, 5(3), 567-571.[2] Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate (CID 2063537).[3] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Ethyl 3-aminobenzofuran-2-carboxylate Benzoyl Derivatives

Executive Summary

Ethyl 3-aminobenzofuran-2-carboxylate (CAS: 39786-35-1) represents a privileged scaffold in medicinal chemistry, characterized by a fused benzene-furan ring system with an amino group at position 3 and an ester functionality at position 2.[1] This specific electronic arrangement—an electron-rich enamine system stabilized by an adjacent electron-withdrawing ester—makes it a versatile intermediate for developing N-benzoyl derivatives .

These benzoyl derivatives are of high interest in drug discovery due to their structural similarity to combretastatins and other tubulin-binding agents. They exhibit potent biological activities, including microtubule destabilization (anticancer) , acetylcholinesterase (AChE) inhibition (Alzheimer's) , and antimicrobial properties .

This guide provides a rigorous, self-validating technical framework for the synthesis, characterization, and biological evaluation of these derivatives.

Part 1: Chemical Architecture & Synthetic Strategy

Retrosynthetic Analysis

The construction of the N-benzoyl derivative relies on two key phases:

-

Thorpe-Ziegler Cyclization: Formation of the benzofuran core from salicylonitrile.

-

Nucleophilic Acyl Substitution: Acylation of the C3-amine using substituted benzoyl chlorides.

The C3-amine is less nucleophilic than a standard aniline due to resonance delocalization into the C2-ester. Therefore, protocols must utilize non-nucleophilic bases (e.g., Pyridine, Et3N) and activated acylating agents (acid chlorides) rather than standard carboxylic acid couplings to ensure high yields.

Pathway Visualization

Caption: Two-step synthetic pathway from salicylonitrile to the target benzoyl amide derivative.

Part 2: Experimental Protocols

Synthesis of the Scaffold (Parent Ring)

Objective: Preparation of Ethyl 3-aminobenzofuran-2-carboxylate.

-

Reagents: Salicylonitrile (1.0 eq), Ethyl bromoacetate (1.1 eq), Anhydrous

(2.5 eq), DMF (Dimethylformamide). -

Mechanism: Base-mediated O-alkylation followed by intramolecular Thorpe-Ziegler cyclization.

Step-by-Step Protocol:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (

), dissolve Salicylonitrile (10 mmol) in anhydrous DMF (20 mL). -

Base Addition: Add anhydrous

(25 mmol) in a single portion. The suspension may turn yellow. -

Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 80°C for 4-6 hours.

-

Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (

) should disappear, and a highly fluorescent blue spot (

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately. Stir for 30 minutes to ensure full precipitation.

-

Purification: Filter the solid, wash with cold water (

mL), and recrystallize from Ethanol. -

Yield Expectation: 75–85% as yellow needles.

Derivatization: N-Benzoylation

Objective: Synthesis of Ethyl 3-(benzoylamino)benzofuran-2-carboxylate.

-

Reagents: Scaffold (from 2.1), Substituted Benzoyl Chloride (1.1 eq), Pyridine (Solvent/Base), DCM (optional co-solvent).

-

Critical Note: The amine at C3 is weakly nucleophilic. Using Pyridine as both solvent and base drives the reaction and scavenges the HCl byproduct.

Step-by-Step Protocol:

-

Dissolution: Dissolve Ethyl 3-aminobenzofuran-2-carboxylate (2 mmol) in dry Pyridine (5 mL) in a flask under Nitrogen atmosphere. Cool to 0°C in an ice bath.

-

Acylation: Add the specific Benzoyl Chloride (2.2 mmol) dropwise.

-

Why? Dropwise addition prevents exotherms that could lead to bis-acylation or hydrolysis of the ester.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

-

Self-Validating Check: TLC (Hexane:EtOAc 8:2) will show the disappearance of the amine (fluorescent) and appearance of a lower

spot (the amide is less polar than the amine but the benzoyl group adds lipophilicity;

-

-

Quenching: Pour the mixture into ice-water containing HCl (1M, 20 mL) to neutralize the pyridine.

-

Isolation: Extract with Ethyl Acetate (

mL). Wash the organic layer with saturated -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water.

Part 3: Structural Characterization

To ensure scientific integrity, the following spectral signatures must be verified.

Data Summary Table

| Feature | Parent Scaffold (Amine) | Target Derivative (Benzoyl Amide) |

| IR ( | 3400, 3320 ( | 3250 (NH amide), 1660 (Amide C=O) |

| 4 Aromatic protons (Benzofuran) | 4 Benzofuran + 5 Benzoyl protons | |

Interpretation Logic[2]

-

The "Amine Shift": The most diagnostic change is the disappearance of the broad

signal at 5.8 ppm and the appearance of a sharp, downfield amide singlet at >10 ppm. This confirms N-acylation. -

Ester Stability: Ensure the ethyl quartet (

4.4 ppm) and triplet (

Part 4: Biological Applications & SAR[3][4][5][6]

Therapeutic Targets

Research indicates that 3-aminobenzofuran derivatives target specific pathways:

-

Microtubule Destabilization: The benzoyl derivatives mimic the pharmacophore of Combretastatin A-4 , binding to the colchicine site of tubulin, leading to apoptosis in cancer cells (MCF-7, A549).

-

AChE Inhibition: The planar aromatic system fits into the peripheral anionic site of Acetylcholinesterase, preventing acetylcholine breakdown (Alzheimer's relevance).

Structure-Activity Relationship (SAR) Logic

The biological activity is highly sensitive to the substituents on the Benzoyl Ring (Ring C) .

Caption: SAR decision tree for optimizing the benzoyl moiety for anticancer activity.

-

Electron Donating Groups (EDGs): Substituents like

or -

Steric Bulk: The 3,4,5-trimethoxy substitution pattern is a "magic bullet" in this scaffold, drastically increasing potency against leukemia cell lines (K562).

References

-

PubChem. (2025).[2][3] Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3.[2][4][5] National Library of Medicine. [Link]

- Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel 3-amino-2-benzofurancarboxamide derivatives. European Journal of Medicinal Chemistry.

-

RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Royal Society of Chemistry.[6] [Link]

-

MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Ethyl 3-aminobenzofuran-2-carboxylate 97 39786-35-1 [sigmaaldrich.com]

- 3. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-aminobenzofuran-2-carboxylate | CAS 39786-35-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. PubChemLite - Ethyl 3-aminobenzofuran-2-carboxylate (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. pubs.rsc.org [pubs.rsc.org]

3-Acylamino Benzofuran Scaffold: Technical Guide to Biological Potency and Synthesis

Topic: 3-Acylamino Benzofuran Scaffold Biological Activity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 3-acylamino benzofuran scaffold represents a distinct and highly potent subclass within the "privileged" benzofuran family. Unlike their C2-substituted counterparts, which have been exhaustively explored, C3-nitrogen-substituted benzofurans offer unique vector geometries for hydrogen bonding and hydrophobic interaction within biological pockets. This guide analyzes the scaffold's primary utility as a tubulin polymerization inhibitor (anticancer) and a dual AChE/BuChE inhibitor (neuroprotective), providing validated synthetic protocols and Structure-Activity Relationship (SAR) insights.

Introduction: The C3-Nitrogen Advantage

Benzofuran derivatives are ubiquitous in medicinal chemistry, but the 3-position has historically been difficult to functionalize selectively due to the high reactivity of the furan ring's C2 position. However, the introduction of an acylamino group (–NH–CO–R) at C3 creates a scaffold with unique electronic properties:

-

Hydrogen Bonding: The amide nitrogen and carbonyl oxygen act as critical donor/acceptor motifs, often mimicking the acetamide pharmacophore found in colchicine.

-

Conformational Restriction: The fusion of the furan ring restricts the rotation of the amide, locking the molecule into a bioactive conformation favorable for binding to the colchicine site of tubulin.

-

Metabolic Stability: Compared to the labile 3-aminobenzofuran (which is prone to oxidation), the 3-acylamino derivative is chemically stable and suitable for oral bioavailability optimization.

Structural Activity Relationship (SAR) Analysis

The biological potency of the 3-acylamino benzofuran scaffold is governed by three distinct regions:

| Region | Structural Modification | Biological Impact |

| Core (Benzofuran) | C2-Methyl / C2-Aryl | C2-Methyl often enhances lipophilicity without steric clash. C2-Aryl can improve potency but may reduce solubility. |

| Linker (C3-Amide) | –NH–CO– vs –CO–NH– | The 3-acylamino (–NH–CO–) orientation is critical. Inverting to carboxamide (–CO–NH–) often results in a >10-fold loss of tubulin binding affinity. |

| Tail (Acyl Group) | 3,4,5-Trimethoxyphenyl | Essential for anticancer activity (mimics Combretastatin A-4). |

| Tail (Acyl Group) | Benzyl / Pyridinium | Essential for AChE inhibition (interacts with the catalytic anionic site of acetylcholinesterase). |

| Ring A (Benzene) | C6/C7-Methoxy | C6-Methoxy substitution significantly boosts potency in tubulin inhibitors by filling the hydrophobic pocket. |

Key Biological Targets

Anticancer: Tubulin Polymerization Inhibition

The most validated application of 3-acylamino benzofurans is the disruption of microtubule dynamics. These compounds function as Microtubule Destabilizing Agents (MDAs) .

-

Mechanism: They bind to the colchicine-binding site on

-tubulin. -

Effect: Inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase , followed by apoptotic cell death.[1][2]

-

Potency: Derivatives bearing a 3,4,5-trimethoxybenzamide moiety have demonstrated IC

values in the low micromolar to nanomolar range.[1][2]

Table 1: Antiproliferative Activity of Key 3-Acylamino Derivative (Compound 6g) (Data Source: Bioorg. Chem. 2020;102:104076)

| Cell Line | Tissue Origin | IC | Selectivity Index (vs HEK-293) |

| MDA-MB-231 | Breast (Triple Negative) | 3.01 | >10 |

| HCT-116 | Colon | 5.20 | >5.7 |

| HT-29 | Colon | 9.13 | >3.2 |

| HeLa | Cervical | 11.09 | >2.7 |

| HEK-293 | Embryonic Kidney (Normal) | >30.00 | N/A |

Neuroprotective: AChE/BuChE Inhibition

For Alzheimer’s disease, 3-acylamino benzofurans (specifically 3-acetamido or 3-benzamido analogs) act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

-

Mechanism: The benzofuran core binds to the peripheral anionic site (PAS), while the acyl tail extends into the catalytic active site (CAS).

-

Key Result: Compound 5f (2-fluorobenzyl derivative) showed an IC

of 0.64

Mechanism of Action Diagram

The following diagram illustrates the signaling cascade triggered by the 3-acylamino benzofuran scaffold in cancer cells.

Figure 1: Mechanism of action for anticancer activity via tubulin destabilization.

Synthetic Strategies

Synthesizing 3-acylamino benzofurans requires navigating the instability of the intermediate 3-aminobenzofuran. The Thorpe-Ziegler Cyclization of 2-cyanophenol ethers is the most robust protocol.

Protocol: Synthesis via 2-Hydroxybenzonitrile

This route avoids the isolation of unstable intermediates by acylating immediately or using stable precursors.

Step-by-Step Methodology:

-

O-Alkylation (Ether Formation):

-

Reagents: 2-Hydroxybenzonitrile (1.0 eq),

-Halo ketone/ester/amide (1.1 eq), K -

Solvent: DMF or Acetone (Reflux).

-

Procedure: Stir mixture at 60-80°C for 4-8 hours. Pour into ice water, filter the solid precipitate (Intermediate A).

-

Note: This forms the 2-(cyanophenoxy) derivative.

-

-

Thorpe-Ziegler Cyclization (Ring Closure):

-

Reagents: Intermediate A, Potassium tert-butoxide (t-BuOK, 1.2 eq) or NaOEt.

-

Solvent: DMF or Ethanol.

-

Procedure: Heat at 80-100°C for 2-4 hours. The strong base attacks the nitrile carbon, closing the furan ring and yielding the 3-aminobenzofuran intermediate.

-

Critical: 3-aminobenzofurans are air-sensitive. Proceed immediately to Step 3 or store under inert gas.

-

-

N-Acylation (Final Scaffold Formation):

-

Reagents: 3-Aminobenzofuran (in situ), Acyl Chloride (R-COCl) (1.1 eq), Triethylamine (Et

N) (1.5 eq). -

Solvent: Dichloromethane (DCM) (0°C to RT).

-

Procedure: Add Et

N followed by dropwise addition of acyl chloride at 0°C. Stir at room temperature for 3-6 hours. -

Workup: Wash with NaHCO

, brine, dry over Na

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthesis of the 3-acylamino benzofuran scaffold.

Future Perspectives & Challenges

-

Solubility: Many highly potent derivatives (especially trimethoxy-substituted) suffer from poor aqueous solubility. Future work must focus on introducing solubilizing groups (e.g., morpholine, piperazine) at the C2 or N-acyl tail without disrupting the pharmacophore.

-

Selectivity: While tubulin inhibition is potent, off-target toxicity remains a risk. Developing Antibody-Drug Conjugates (ADCs) using the 3-acylamino benzofuran payload could enhance tumor specificity.

-

Metabolic Stability: The amide bond is susceptible to hydrolysis. Bioisosteric replacement (e.g., with 1,2,3-triazoles) has shown promise in maintaining potency while improving half-life.

References

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 2017. Link

-

Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 2020.[4] Link

-

Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 2022. Link

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022. Link

-

Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 2019.[2] Link

Sources

- 1. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]

- 2. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]

- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of Ethyl 3-benzamido-1-benzofuran-2-carboxylate

[1]

Executive Summary & Molecular Identity

Ethyl 3-benzamido-1-benzofuran-2-carboxylate is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as an intermediate for developing anti-inflammatory and antimicrobial agents.[1] It belongs to the class of 3-acylaminobenzofurans, a pharmacophore known for its ability to mimic peptide bonds while maintaining a rigid bicyclic core.[1]

Physicochemical Data Matrix[1][2]

| Property | Value | Technical Note |

| Molecular Formula | C₁₈H₁₅NO₄ | Isomeric with Lunamarine (quinoline alkaloid).[1][2] |

| Molecular Weight | 309.32 g/mol | Average mass.[1][2][3] |

| Monoisotopic Mass | 309.1001 Da | Critical for HRMS calibration (M+H⁺: 310.107).[1] |

| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic due to the benzoyl and ethyl ester caps.[1] |

| H-Bond Donors | 1 | Amide -NH- |

| H-Bond Acceptors | 4 | Furan O, Ester carbonyl, Amide carbonyl, Ester ether O. |

| Rotatable Bonds | 4 | Ethyl chain, Amide linkage, Phenyl rotation.[1] |

CRITICAL EXPERT INSIGHT: Researchers often confuse this compound with Lunamarine (CAS 483-52-3) because they share the exact molecular formula (

) and weight.[1] However, Lunamarine is a quinolinone.[4] In mass spectrometry, these isomers can be distinguished by their fragmentation patterns: the benzofuran derivative typically loses the ethyl ester group () early in the pathway.[1]

Synthetic Architecture

The synthesis of this compound requires a convergent strategy. The most robust protocol involves the Gewald-type cyclization of 2-hydroxybenzonitrile followed by N-acylation.[1] This route is preferred over the Rap-Stoermer reaction for this specific derivative because it regioselectively installs the amine at position 3, which is necessary for the subsequent benzamide formation.[1]

Reaction Scheme (Graphviz Visualization)

Figure 1: Two-step synthetic pathway starting from commercially available salicylonitrile derivatives.[1]

Detailed Experimental Protocol

Step 1: Synthesis of the 3-Amino Scaffold[1]

-

Reactants: Dissolve 2-hydroxybenzonitrile (10 mmol) and anhydrous

(20 mmol) in dry DMF (20 mL). -

Cyclization: Add ethyl bromoacetate (11 mmol) dropwise. Heat the mixture to reflux (

) for 2–4 hours. -

Workup: Pour onto crushed ice. The product, ethyl 3-amino-1-benzofuran-2-carboxylate , usually precipitates as a solid.[1] Filter and recrystallize from ethanol.

Step 2: N-Benzoylation (Target Synthesis)[1]

-

Setup: Dissolve the amine intermediate (5 mmol) in dry Dichloromethane (DCM, 15 mL) containing Triethylamine (

, 6 mmol). -

Addition: Cool to

. Add Benzoyl Chloride (5.5 mmol) dropwise to control the exotherm.[1] -

Reaction: Stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Purification: Wash with

(to remove unreacted amine/pyridine) followed by saturated -

Validation: Recrystallize from EtOH/Water to obtain white needles.

Structural Characterization & Validation

To ensure the integrity of the "Molecular Weight" in a practical setting, one must validate the structure using spectroscopic methods. The following signals are diagnostic for the target molecule.

Proton NMR ( -NMR, 400 MHz, )

- 10.5 ppm (s, 1H): The amide -NH- proton.[1] Its downfield shift confirms the successful acylation of the amine.

- 8.0 - 7.3 ppm (m, 9H): Aromatic region.[1] You will see two distinct sets: the benzofuran core protons (4H) and the benzoyl group protons (5H).[1]

-

4.45 ppm (q, 2H): Methylene group of the ethyl ester (

-

1.45 ppm (t, 3H): Methyl group of the ethyl ester (

Mass Spectrometry Fragmentation Logic

When validating the MW (309.32), expect the following fragmentation pattern in EI-MS or ESI-MS/MS:

Figure 2: Predicted fragmentation pathways for structural confirmation.

Biological Relevance & Applications[5][8][9]

While the user query focused on Molecular Weight, the utility of this compound lies in its "Privileged Structure" status.

-

Ischemic Cell Death Inhibition: 3-substituted benzofuran-2-carboxylates have shown potency in inhibiting cell death in cardiac myocytes under hypoxic conditions.[1][8] The 3-benzamido group provides steric bulk that may modulate binding affinity to target kinases.[1]

-

Antimicrobial Activity: Analogues where the 3-amino group is acylated often exhibit enhanced lipophilicity, allowing better penetration of bacterial cell walls compared to the free amine.

-

Fluorescence: Due to the extended conjugation (Benzofuran + Amide + Phenyl), this molecule often exhibits fluorescence, making it a potential candidate for biological probing or cellular imaging assays.

References

-

Vertex AI Search. (2023).[1] Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters. 8

-

PubChem. (2021).[1][4] Compound Summary: Lunamarine (Isomer Reference). National Library of Medicine.[1]

-

Yamuna, A. J., et al. (2011). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. 9

-

PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. 10

Sources

- 1. Lunamarine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-methyl-4(1H)-quinolinone | C18H15NO4 | CID 442922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

Structural-Activity Relationship (SAR) and Synthetic Methodologies of 3-Benzamidobenzofurans

Executive Prologue

The benzofuran ring system is a privileged pharmacophore in medicinal chemistry, widely recognized for its presence in natural products and synthetic drugs exhibiting anti-inflammatory, antimicrobial, and neuroprotective properties[1]. Among its functionalized derivatives, 3-benzamidobenzofurans (and their closely related 3-aminobenzofuran precursors) have emerged as highly potent, multi-target directed ligands (MTDLs)[2]. The strategic placement of a benzamido group at the C3 position introduces critical hydrogen-bonding capabilities, while the C2-aryl substitution dictates the molecule's lipophilicity and steric profile[2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between advanced multicomponent synthetic workflows and the precise molecular dynamics that govern the biological efficacy of these compounds. This whitepaper dissects the causality behind their Structure-Activity Relationship (SAR) and provides field-proven, self-validating protocols for their synthesis and evaluation.

Molecular Architecture & Pharmacophore Mapping

The biological versatility of 3-benzamidobenzofurans stems from their tripartite molecular architecture. To design effective inhibitors—particularly against neurodegenerative targets like Acetylcholinesterase (AChE)—we must understand the spatial and electronic contributions of each moiety:

-

The Benzofuran Core : Acts as a rigid, hydrophobic scaffold. Its planar geometry facilitates strong

stacking interactions with aromatic residues (e.g., Trp286) in the Peripheral Anionic Site (PAS) of AChE[2]. -

The C2-Aryl Group : Serves as a steric shield and lipophilic modulator. Bulky or halogenated aryl groups at this position can disrupt the self-assembly of amyloid-beta (A

) fibrils by intercalating into the aggregation interface[2]. -

The C3-Benzamido Group : The defining feature of this class. The amide linkage provides a highly directional hydrogen-bond donor (N-H) and acceptor (C=O). This network is critical for anchoring the molecule within the Catalytic Active Site (CAS) of target enzymes[1].

Fig 1. Pharmacophore mapping of 3-benzamidobenzofurans against neurodegenerative targets.

Structure-Activity Relationship (SAR) Dynamics

The SAR of 3-benzamidobenzofurans is highly sensitive to the substitution patterns on the terminal aromatic rings. Recent enzymatic assays evaluating these scaffolds against AChE, Butyrylcholinesterase (BuChE), and A

Halogenation and Positional Isomerism

The introduction of electron-withdrawing halogens (Fluorine, Chlorine) on the benzamido ring drastically alters the electrostatic potential surface of the molecule.

-

Ortho and Para Superiority : Fluorine substitution at the ortho or para positions of the benzamido moiety yields significantly higher AChE inhibitory activity compared to meta substitution. This is due to optimal halogen bonding and favorable steric alignment within the narrow CAS gorge[2].

-

A

Aggregation Inhibition : Heavier halogens (like Bromine) at the para position increase the steric bulk, which effectively blocks the

Quantitative SAR Summary

| Compound Modification (C3-Amido/Aryl) | Target Enzyme / Pathway | IC | Mechanistic Rationale |

| Unsubstituted Core | AChE | Moderate (~81.0 μM) | Weak interaction with CAS; relies solely on PAS |

| 2-Fluoro Substitution | AChE | 0.64 μM | Enhanced lipophilicity; strong, directional halogen bonding in CAS[2]. |

| 3-Fluoro Substitution | AChE | 1.68 μM | Suboptimal steric trajectory; clashes with gorge residues[2]. |

| 4-Bromo Substitution | A | 38.8% Inhibition (at 10 μM) | High steric bulk physically disrupts amyloidogenic |

| Donepezil (Reference) | A | 14.9% Inhibition (at 10 μM) | Standard clinical baseline for comparative efficacy[2]. |

Advanced Synthetic Workflows: Multicomponent Reactions (MCR)

Historically, synthesizing heavily substituted benzofurans required tedious, multi-step linear pathways with poor atom economy. Modern synthetic chemistry has pivoted to Multicomponent Reactions (MCRs) , which allow the one-pot assembly of 2-aryl-3-benzamidobenzofurans from simple, commercially available precursors[3].

The most robust method involves a solvent-free, three-component condensation of an arylglyoxal , benzamide , and a phenolic substrate , catalyzed by solid acids such as Molybdate Sulfuric Acid (MSA) or Tungstate Sulfuric Acid (TSA)[1].

Mechanistic Causality

-

In Situ Condensation : The reaction initiates with the acid-catalyzed condensation of benzamide and arylglyoxal to form a highly electrophilic intermediate (an

-acyliminium ion equivalent)[1]. -

Nucleophilic Attack : The electron-rich phenol attacks this intermediate.

-

Regiospecific Cyclization : The presence of the solid acid catalyst (MSA) drives a regiospecific 5-exo-trig intramolecular cyclization. The alkoxide intermediate collapses, followed by dehydration, to yield the fully aromatized 3-benzamidobenzofuran[1].

Fig 2. Solvent-free multicomponent reaction (MCR) workflow for 3-benzamidobenzofuran synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis utilizes green chemistry principles, while the biological assay employs a colorimetric feedback loop to confirm enzyme inhibition.

Protocol A: Solvent-Free Synthesis of 2-Aryl-3-benzamidobenzofurans

This protocol utilizes MSA to drive the reaction without volatile organic solvents, ensuring high atom economy and easy product isolation[1].

-

Preparation : In a 50 mL round-bottom flask, combine arylglyoxal monohydrate (1.0 mmol), benzamide (1.0 mmol), and the substituted phenol (1.0 mmol).

-

Catalyst Addition : Add 0.05 g of Molybdate Sulfuric Acid (MSA) to the solid mixture. Causality: MSA acts as a heterogeneous solid-acid catalyst, providing the necessary protonation to activate the carbonyl groups without the hazardous waste associated with liquid acids.

-

Thermal Activation : Heat the neat mixture in an oil bath at 120°C. Stir continuously.

-

Reaction Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:3) eluent. The reaction typically reaches completion within 45–60 minutes.

-

Workup & Isolation : Cool the mixture to room temperature. Add 10 mL of hot ethanol to dissolve the organic products, leaving the heterogeneous MSA catalyst suspended. Filter the catalyst (which can be washed, dried, and reused).

-

Purification : Concentrate the filtrate under reduced pressure and recrystallize the crude product from an ethanol/water mixture to yield the pure 2-aryl-3-benzamidobenzofuran.

Protocol B: Ellman’s Assay for AChE Inhibition

This assay validates the SAR by measuring the ability of the synthesized compounds to inhibit AChE. It relies on the reaction of thiocholine with DTNB to produce a quantifiable yellow chromophore[2].

-

Buffer Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Causality: Maintaining pH 8.0 is critical as AChE activity and the subsequent DTNB ionization are highly pH-dependent.

-

Reagent Assembly : In a 96-well microplate, add 140

L of buffer, 20 -

Incubation : Incubate the microplate at 25°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's CAS/PAS before the substrate is introduced.

-

Reaction Initiation : Add 10

L of 0.01 M DTNB (Ellman's reagent) and 10 -

Kinetic Readout : Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes. Calculate the IC

values using non-linear regression analysis comparing the reaction rates of the inhibited wells versus the uninhibited control.

References

- Khodabakhshi, S., Hashemi, F., & Karami, B. (2014). ChemInform Abstract: Synthesis of a Novel Class of Benzofurans via a Three-Component, Regiospecific Intramolecular Heterocyclization Reaction. ResearchGate.

- Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. National Institutes of Health (NIH).

- RSC Publishing. (2025). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01953B [pubs.rsc.org]

Preparation of 3-benzamidobenzofurans via Schotten-Baumann reaction

Application Note: High-Fidelity Synthesis of 3-Benzamidobenzofurans via Modified Schotten-Baumann Acylation

Part 1: Executive Summary & Strategic Rationale

The 3-benzamidobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as tubulin polymerization inhibitors, anti-Alzheimer’s agents (AChE inhibitors), and antimicrobial compounds.[1][2] However, the synthesis of these targets is frequently bottlenecked by the inherent instability of the intermediate 3-aminobenzofuran .[3] As a free base, 3-aminobenzofuran is prone to rapid oxidative degradation and polymerization, making standard anhydrous acylation protocols (e.g., amine + acid chloride + Et3N in DCM) risky and low-yielding.[1][2][3]

This Application Note details a robust modified Schotten-Baumann protocol designed specifically to circumvent this instability. By utilizing a biphasic system, we maintain the amine precursor in its stable protonated salt form (hydrochloride) within the aqueous phase, releasing the free base only transiently at the interface where it is immediately captured by the acylating agent.[2]

Key Advantages of this Protocol:

-

kinetic Trapping: Minimizes the lifetime of the unstable free amine.

-

Scalability: Biphasic conditions effectively manage exotherms and byproduct removal.

-

Purity: Reduces polymerization side-products common in monophasic organic reactions.[3]

Part 2: Mechanistic Foundation

The success of this reaction relies on the interfacial dynamics of the Schotten-Baumann conditions.[3] Unlike homogeneous acylation, the reaction occurs at the boundary of the aqueous and organic phases.

The Chemical Challenge: 3-Aminobenzofurans possess an electron-rich furan ring.[3] The free amine is highly nucleophilic but also susceptible to oxidation and ring-opening hydrolysis.[3]

The Schotten-Baumann Solution:

-

Reservoir: The amine is stored as a stable hydrochloride salt (

) in the aqueous phase.[3] -

Activation: The inorganic base (

or -

Capture: The lipophilic free amine partitions into the organic phase (DCM or EtOAc) containing the benzoyl chloride.

-

Acylation: Rapid nucleophilic attack forms the amide bond before the amine can degrade.

Visualizing the Pathway

Figure 1: Mechanistic flow of the biphasic Schotten-Baumann reaction.[2][3] The critical step is the transient liberation of the free amine at the interface.[3]

Part 3: Experimental Protocol

Safety Warning: Benzoyl chloride is a lachrymator and corrosive. 3-aminobenzofurans may be toxic.[3] Perform all operations in a functioning fume hood.

Reagents & Stoichiometry

| Component | Role | Equivalents (eq.) | Notes |

| 3-Aminobenzofuran HCl | Substrate | 1.0 | Prepare fresh or store at -20°C under Argon.[2][3] |

| Benzoyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess ensures complete capture.[2][3] |

| 10% NaOH (aq) | Base | 2.5 - 3.0 | Neutralizes HCl salt + HCl byproduct.[2][3] |

| Dichloromethane (DCM) | Solvent | 10-15 Volumes | Dissolves electrophile and product.[3] |

| TBAB (Optional) | Catalyst | 0.05 | Phase transfer catalyst (if reaction is sluggish). |

Step-by-Step Methodology

Step 1: Preparation of the Biphasic System

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 3-aminobenzofuran hydrochloride (1.0 eq) in DCM (5 volumes).

-

Expert Note: The salt will likely not dissolve in DCM. This is expected.

-

-

Cool the suspension to 0–5°C using an ice-water bath.

-

Reasoning: Low temperature suppresses the hydrolysis of benzoyl chloride by the aqueous base.[3]

-

Step 2: Base Addition & Amine Liberation [3]

-

Add 10% aqueous NaOH (1.5 eq) dropwise to the cold suspension with vigorous stirring.

-

Stir for 5–10 minutes. The solid salt should disappear as the free amine is liberated and dissolves into the DCM layer.

-

Critical Checkpoint: The organic layer may darken slightly due to the sensitivity of the free amine. Proceed immediately to Step 3.

-

Step 3: The Acylation (Schotten-Baumann) [3][4]

-

Dissolve benzoyl chloride (1.2 eq) in DCM (2 volumes) in a separate vial.

-

Add the benzoyl chloride solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes. Maintain temperature <10°C.

-

Simultaneously, add the remaining 10% NaOH (1.0–1.5 eq) to maintain pH > 9.[2]

-

Expert Note: Simultaneous addition (if possible) or alternating addition helps maintain the basicity required to neutralize the HCl generated during acylation, preventing the amine from re-protonating and stalling the reaction.

-

Step 4: Reaction Monitoring

-

Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

-

Target: Disappearance of the polar amine spot (near baseline) and appearance of the less polar amide.

-

Step 5: Workup & Purification [3]

-

Separate the layers using a separatory funnel.[5]

-

Extract the aqueous layer once with DCM.

-

Combine organic layers and wash sequentially with:

-

2M HCl (removes unreacted amine).

-

Sat. NaHCO3 (removes benzoic acid byproduct).

-

Brine (drying).[2]

-

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: Most 3-benzamidobenzofurans crystallize well from EtOH or EtOH/Water mixtures.[3]

Part 4: Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3-benzamidobenzofurans.

Part 5: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Recovery of Benzoic Acid | Hydrolysis of Benzoyl Chloride | Ensure temperature is <5°C during addition.[3] Increase stirring speed to maximize interfacial surface area. |

| Dark/Black Reaction Mixture | Decomposition of Amine | The free amine was exposed too long before acylation. Ensure Benzoyl Chloride is added immediately after base. |

| Incomplete Reaction | pH Drop | The reaction generates HCl.[6] If the pH drops below 7, the amine becomes protonated (unreactive). Add more base to maintain pH >9. |

| O-Acylation vs N-Acylation | Competition (if -OH present) | Under aqueous basic conditions, N-acylation is generally preferred.[1][2][3] If O-acylation occurs (e.g., on a phenol substituent), mild hydrolysis (K2CO3/MeOH) can selectively cleave the ester while leaving the amide intact.[1][2] |

Part 6: References

-

Schotten-Baumann Reaction Mechanism & Applications. Byju's / Vedantu Chemistry Resources. (General mechanism of biphasic acylation). Link

-

Synthesis and biological evaluation of 3-benzamidobenzofuran derivatives. European Journal of Medicinal Chemistry. (Specific application to benzofuran scaffold). [1][2]

-

Stability of 3-aminobenzofurans. BenchChem Technical Guides. (Data on solubility and stability of benzofuranone/amine derivatives). Link[1][2]

-

Benzofurans as Pharmacophores. Acta Scientific Medical Sciences. (Review of biological activity including anti-Alzheimer's potential).[7] Link

-

Preparation of 3-aminobenzofuran derivatives. US Patent Literature / Google Patents. (Industrial routes for precursor synthesis). Link

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. EP0425359B1 - Process for the preparation of 3-benzoyl-benzofuran derivatives - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. testbook.com [testbook.com]

- 7. scispace.com [scispace.com]

Application Note: Precision Acylation of 3-Aminobenzofuran-2-carboxylates

Executive Summary & Mechanistic Insight[1][2]

The acylation of 3-aminobenzofuran-2-carboxylates presents a distinct challenge in medicinal chemistry. Unlike standard aliphatic amines or electron-rich anilines, the amino group at the C3 position of this scaffold is significantly deactivated.

The Nucleophilicity Problem

The low reactivity is driven by two synergistic electronic factors:

-

Vinylogous Amide Resonance: The nitrogen lone pair is conjugated not just with the furan ring, but through the double bond to the electron-withdrawing ester at C2. This creates a "push-pull" system that delocalizes electron density away from the nitrogen.

-

Intramolecular Hydrogen Bonding: A persistent hydrogen bond often forms between the N-H proton and the carbonyl oxygen of the C2-ester, locking the amine in a conformation that sterically hinders nucleophilic attack.

Therefore, standard protocols (e.g., Schotten-Baumann conditions) often fail or result in low yields due to competitive hydrolysis of the C2-ester. Successful acylation requires activated electrophiles (acid chlorides) or high-efficiency coupling agents (HATU) combined with hyper-nucleophilic catalysts (DMAP).

Mechanistic Visualization

Figure 1: Mechanistic factors reducing the reactivity of the C3-amino group.

Reagent Selection Guide

Selection of the acylating agent depends strictly on the complexity of the acyl group (

| Acyl Source | Reagent Class | Recommended For | Pros | Cons |

| Acid Chlorides | Highly Activated Electrophile | Simple alkyl/aryl groups (Acetyl, Benzoyl) | Fast kinetics; High conversion; Cost-effective. | Incompatible with acid-sensitive groups; Requires dry conditions. |

| Anhydrides | Activated Electrophile | Acetylation, Trifluoroacetylation | Clean byproducts (carboxylic acid); Good for scale-up. | Slower than acid chlorides; often requires heating. |

| Carboxylic Acids + HATU | In-situ Activation | Complex R groups, Chiral Amino Acids, Boc-protected groups | Mild conditions; Preserves stereocenters; High yields for deactivated amines. | Expensive; Difficult purification (removal of urea byproducts). |

| Carboxylic Acids + EDC/DMAP | Carbodiimide Coupling | General derivatization | Standard reagents; Water-soluble urea byproduct (if EDC·HCl used).[1][2] | Often insufficient for extremely electron-deficient 3-aminobenzofurans without heating. |

Experimental Protocols

Protocol A: The "Standard" Method (Acid Chlorides)

Best for: Introducing simple acyl groups (e.g., Acetyl, Propionyl, Benzoyl).

Reagents:

-

Substrate: 3-aminobenzofuran-2-carboxylate (1.0 equiv)

-

Acyl Chloride (1.2 – 1.5 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.5 equiv)

-

Catalyst: DMAP (10 mol%) - Critical for rate acceleration

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the 3-aminobenzofuran substrate in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Pyridine (or TEA) and DMAP. Stir at

for 10 minutes. -

Acylation: Add the Acid Chloride dropwise via syringe.

-

Note: The reaction is exothermic.[1] Maintain temperature

during addition to prevent bis-acylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).

-

Workup:

-

Quench with saturated

solution. -

Wash organic layer with

(to remove pyridine/DMAP) followed by saturated -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH or Flash Chromatography.

Protocol B: The "Difficult Coupling" Method (HATU)

Best for: Coupling with valuable, chiral, or steric-heavy carboxylic acids.

Reagents:

-

Substrate: 3-aminobenzofuran-2-carboxylate (1.0 equiv)

-

Carboxylic Acid (

) (1.2 equiv) -

Coupling Agent: HATU (1.3 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes to form the activated ester (O-At ester).

-

Addition: Add the 3-aminobenzofuran substrate to the mixture.

-

Base Chase: Add the remaining DIPEA (2.0 equiv).

-

Heating: Heat the reaction to

.-

Why? The steric bulk of HATU combined with the low nucleophilicity of the amine often requires thermal energy to drive the reaction to completion.

-

-

Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl solution (to remove DMF).

-

Purification: Column chromatography is usually required to remove tetramethylurea byproducts.

Decision Logic & Workflow

Use this logic tree to determine the optimal synthetic route for your specific derivative.

Figure 2: Decision matrix for selecting the optimal acylation protocol.

Troubleshooting & Quality Control

Common Failure Modes

-

No Reaction (Recovered Starting Material):

-

Cause: Nucleophilicity is too low.

-

Fix: Switch from EDC to HATU. Increase temperature to

in Toluene or DMF. Add 20 mol% DMAP.

-

-

Hydrolysis of C2-Ester:

-

Cause: Presence of water or strong aqueous base (NaOH/LiOH).

-

Fix: Ensure strictly anhydrous solvents. Use organic bases (DIPEA/TEA) instead of inorganic carbonates.

-

-

Bis-Acylation (Imide formation):

-

Cause: Excess acid chloride or high temperatures.

-

Fix: Control equivalents (1.1 eq). Keep reaction at

during addition.

-

QC Markers

-

NMR: The amide proton (

-

IR Spectroscopy: Look for the appearance of the Amide I band (

) distinct from the Ester carbonyl (

References

-

Synthesis and Antimicrobial Activity of Some New Benzofuran Derivatives. Molecules2012 , 17, 1194-1210. Context: Describes the reaction of 3-aminobenzofuran-2-carboxylates with chloroacetyl chloride to form 3-chloroacetamido derivatives.

-

Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters2010 , 20(22), 6362-6365. Context: Details the synthesis of 3-acylamino-benzofuran-2-carboxylic acid esters using standard acylation protocols.

-

Amide synthesis by acylation. Organic Chemistry Portal. Context: General reference for the activation of carboxylic acids and the use of DMAP/HATU for electron-deficient amines.

-

Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. Tetrahedron Letters / NIH Public Access. Context: Validates the necessity of DMAP and high-activity coupling agents for deactivated aniline-like systems.

Sources

Comprehensive Anti-Inflammatory Assay Protocol for Ethyl 3-benzamido-1-benzofuran-2-carboxylate

Executive Summary & Mechanistic Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been challenged by the gastrointestinal and cardiovascular side effects associated with selective Cyclooxygenase (COX) inhibition. When COX-2 is selectively inhibited, arachidonic acid metabolism is often shunted toward the 5-Lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes that can induce bronchospasm and gastric mucosal damage[1].

Benzofuran derivatives, particularly those featuring a benzofuran-2-carboxylate scaffold, have emerged as highly potent, dual COX-2/5-LOX inhibitors[2][3]. The compound Ethyl 3-benzamido-1-benzofuran-2-carboxylate leverages this privileged heterocyclic scaffold. The benzamido substitution at the 3-position and the ethyl carboxylate at the 2-position provide critical hydrophobic and hydrogen-bonding interactions within the arachidonic acid binding sites of both COX-2 and 5-LOX enzymes[4][5]. Furthermore, benzofuran derivatives are known to modulate the NF-κB signaling pathway, effectively downregulating the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, and suppressing nitric oxide (NO) production in macrophages[6][7].

This application note details a self-validating, three-tiered screening protocol—encompassing cell-based models, cell-free enzymatic assays, and in vivo physiological models—to rigorously quantify the anti-inflammatory efficacy of Ethyl 3-benzamido-1-benzofuran-2-carboxylate.

Fig 1: Dual inhibition mechanism of Benzofuran-2-carboxylate derivatives on AA metabolism.

Experimental Workflow & Quality Control

To ensure scientific integrity, every protocol described herein is designed as a self-validating system .

-

Cytotoxicity Counter-Screening: Anti-inflammatory readouts (like NO reduction) can be artificially skewed if the compound simply kills the cells. Therefore, an MTT viability assay is run in parallel with the RAW 264.7 assay.

-

Reference Standards: Celecoxib (selective COX-2 inhibitor) and Zileuton (selective 5-LOX inhibitor) are utilized as positive controls to benchmark the dual-inhibition profile.

Fig 2: Three-tiered experimental workflow for evaluating anti-inflammatory efficacy.

Detailed Methodologies

Protocol A: Macrophage NO and PGE2 Production Assay (RAW 264.7)

Causality: Lipopolysaccharide (LPS) activates TLR4 on macrophages, inducing NF-κB translocation and subsequent iNOS and COX-2 expression. Measuring NO (via Griess reagent) and PGE2 (via ELISA) provides a holistic view of the compound's cellular efficacy[4][7].

Reagents & Materials:

-

Murine RAW 264.7 macrophages.

-

LPS (E. coli 0111:B4).

-

Griess Reagent System.

-

PGE2 Competitive ELISA Kit.

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Procedure:

-

Cell Seeding: Plate RAW 264.7 cells at a density of

cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -

Pre-treatment: Aspirate media. Add fresh media containing Ethyl 3-benzamido-1-benzofuran-2-carboxylate at varying concentrations (e.g., 0.1, 1, 10, 50 µM). Keep final DMSO concentration <0.1% to prevent solvent toxicity. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

NO Quantification: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent. Incubate in the dark for 10 minutes at room temperature. Read absorbance at 540 nm using a microplate reader.

-

PGE2 Quantification: Use 100 µL of the remaining supernatant to quantify PGE2 levels following the manufacturer's ELISA protocol. Read absorbance at 450 nm.

-

MTT Viability Counter-Screen: To the original plate containing cells, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Data points where cell viability falls below 80% must be excluded from IC50 calculations.

Protocol B: Cell-Free COX-2 and 5-LOX Enzyme Inhibition Assays

Causality: To prove that the reduction in PGE2 and Leukotrienes is due to direct enzymatic inhibition rather than just transcriptional downregulation, cell-free assays are mandatory[1][5].

Step-by-Step Procedure:

-

COX-2 Assay:

-

Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

-

Incubate the enzyme with the test compound (0.01 to 100 µM) for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid (AA) to a final concentration of 100 µM.

-

Terminate the reaction after 2 minutes using 1M HCl. Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to measure the peroxidase activity of COX colormetrically at 590 nm.

-

-

5-LOX Assay:

-

Prepare human recombinant 5-LOX in PBS (pH 7.4) with 2 mM CaCl₂ and 1 mM ATP.

-

Incubate with the test compound for 10 minutes.

-

Initiate the reaction with 50 µM linoleic acid (a stable surrogate substrate for AA in colorimetric LOX assays).

-

Measure the formation of the conjugated diene product continuously at 234 nm for 5 minutes.

-

-

Analysis: Calculate the IC50 values using non-linear regression analysis (four-parameter logistic curve).

Protocol C: In Vivo Carrageenan-Induced Paw Edema Model

Causality:In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic barriers. The carrageenan-induced paw edema model in rats is the gold standard for evaluating acute, COX/LOX-mediated localized inflammation.

Step-by-Step Procedure:

-

Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of 6 (Vehicle, Positive Control, Test Compound Low/Med/High dose).

-

Dosing: Administer Ethyl 3-benzamido-1-benzofuran-2-carboxylate (e.g., 10, 25, 50 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage.

-

Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours post-injection. The 3-to-4-hour window represents the peak of COX-2 mediated prostaglandin release.

-